molecular formula C15H17NO6 B11462953 Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate

Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B11462953
M. Wt: 307.30 g/mol
InChI Key: QTMQEUMTOMGEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate is a complex organic compound that features a benzodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7-methoxy-1,3-benzodioxole with ethyl 2-oxopyrrolidine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: Substitution reactions can occur at various positions on the benzodioxole ring or the pyrrolidine ring, leading to a wide range of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,3-benzodioxole: A related compound with a similar benzodioxole ring system.

    Ethyl 2-oxopyrrolidine-3-carboxylate: Another related compound with a similar pyrrolidine ring system.

Uniqueness

Ethyl 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate is unique due to its combination of the benzodioxole and pyrrolidine ring systems, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H17NO6

Molecular Weight

307.30 g/mol

IUPAC Name

ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C15H17NO6/c1-3-20-15(18)12-9(6-16-14(12)17)8-4-10(19-2)13-11(5-8)21-7-22-13/h4-5,9,12H,3,6-7H2,1-2H3,(H,16,17)

InChI Key

QTMQEUMTOMGEOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.